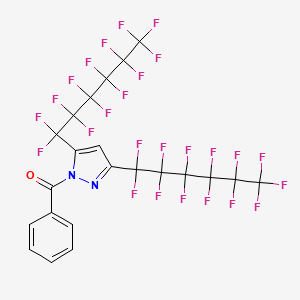

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is a synthetic organic compound with the molecular formula C22H6F26N2O and a molecular weight of 808.25 . This compound is characterized by the presence of a benzoyl group attached to a pyrazole ring, which is further substituted with two perfluorohexyl groups at the 3 and 5 positions. It is primarily used in research settings, particularly in the field of proteomics .

Applications De Recherche Scientifique

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development studies.

Méthodes De Préparation

The synthesis of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core. The benzoyl group is then introduced via acylation, and the perfluorohexyl groups are added through nucleophilic substitution reactions .

the synthetic routes generally involve standard organic synthesis techniques, including the use of protecting groups, selective functionalization, and purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Mécanisme D'action

The mechanism of action of 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole involves its interaction with molecular targets such as proteins and enzymes. The benzoyl group can form hydrogen bonds and other interactions with active sites, while the perfluorohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to changes in their function .

Comparaison Avec Des Composés Similaires

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole can be compared with other similar compounds, such as:

1-Benzoyl-3,5-diphenylpyrazole: This compound has phenyl groups instead of perfluorohexyl groups, resulting in different chemical properties and reactivity.

1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole: The trifluoromethyl groups confer different electronic and steric effects compared to perfluorohexyl groups.

1-Benzoyl-3,5-bis(perfluorooctyl)pyrazole: The longer perfluorooctyl chains provide increased hydrophobicity and different physical properties.

The uniqueness of this compound lies in its specific combination of a benzoyl group with perfluorohexyl substituents, which imparts distinct chemical and physical properties useful in various research applications .

Activité Biologique

1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole is a fluorinated pyrazole derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound features a benzoyl group attached to a pyrazole ring, which is further substituted with two perfluorohexyl groups. The electronegative fluorine atoms significantly influence the compound's interactions with biological systems, making it a subject of interest in various fields including medicinal chemistry and materials science.

- Molecular Formula : C22H6F26N2O

- Molecular Weight : 808.25 g/mol

- Structural Characteristics : The presence of perfluoroalkyl groups enhances hydrophobic interactions, while the benzoyl moiety facilitates hydrogen bonding with biological targets.

The biological activity of this compound is primarily attributed to its interaction with proteins and enzymes. The mechanism involves:

- Hydrophobic Interactions : The perfluorohexyl groups increase the compound's affinity for lipid membranes and hydrophobic pockets in proteins.

- Hydrogen Bonding : The benzoyl group can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

In Vitro Studies

In vitro assays have been employed to assess the compound's effects on various biological targets. For instance, compounds with similar structures have been evaluated for their ability to inhibit key enzymes involved in pathogenic processes:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Benzamide Derivative | AChE | 0.046 |

| Benzamide Derivative | BACE1 | 0.57 |

While direct IC50 values for this compound are not yet established, its structural analogs suggest potential inhibitory activity against enzymes relevant to diseases such as Alzheimer's .

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : It is used as a model compound in drug discovery efforts aimed at developing new therapeutics targeting specific biological pathways.

- Proteomics : The compound is utilized in studies examining protein interactions and functions due to its ability to modify protein behavior through binding interactions.

- Materials Science : Its unique properties make it suitable for developing advanced materials and coatings that require chemical stability and hydrophobic characteristics .

Case Studies and Research Findings

Several studies highlight the potential applications and biological activities of pyrazole derivatives:

- Antimicrobial Activity Study : A comparative study on various pyrazole compounds demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria. The findings indicated that modifications in the pyrazole structure could enhance activity against resistant strains .

- Enzymatic Inhibition Studies : Research into similar compounds has shown promising results in inhibiting key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases .

Propriétés

IUPAC Name |

[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)pyrazol-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H6F26N2O/c23-11(24,13(27,28)15(31,32)17(35,36)19(39,40)21(43,44)45)8-6-9(50(49-8)10(51)7-4-2-1-3-5-7)12(25,26)14(29,30)16(33,34)18(37,38)20(41,42)22(46,47)48/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYGQAQYTYRSSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H6F26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371063 |

Source

|

| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-10-0 |

Source

|

| Record name | 1-Benzoyl-3,5-bis(perfluorohexyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.